molecular formula C14H10ClN3OS B2476832 N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851979-05-0

N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No.: B2476832
CAS No.: 851979-05-0
M. Wt: 303.76
InChI Key: WQAUCZQZZRDBQF-UHFFFAOYSA-N
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Description

N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide is a synthetic organic compound belonging to the benzothiazole class. This compound features a benzothiazole core, a hydrazide linkage, and a chloro substituent, a structure known to be of significant interest in medicinal chemistry research. Benzothiazole derivatives are extensively studied due to their wide spectrum of pharmacological activities. The primary research applications of this compound are in the areas of antimicrobial and anti-inflammatory agent discovery. Compounds with the benzothiazole scaffold have demonstrated moderate to potent activity against various pathogenic bacterial and fungal strains, making them a focus for developing new anti-infective agents . Furthermore, recent pharmacological studies on novel benzothiazole-containing benzohydrazide derivatives have shown promising anti-inflammatory and analgesic activities in experimental models, with certain compounds exhibiting significant inhibition of carrageenan-induced paw edema . The mechanism of action for benzothiazole derivatives is often multi-factorial and can include enzyme inhibition and interaction with specific protein targets, as suggested by molecular docking studies that show strong binding affinities with receptors like cyclooxygenase (COX) . Research Value: This chemical serves as a key intermediate and pharmacophore for researchers designing and synthesizing new therapeutic candidates. Its structure allows for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) to enhance potency and reduce toxicity . Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate personal protective equipment.

Properties

IUPAC Name

N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3OS/c15-10-7-4-8-11-12(10)16-14(20-11)18-17-13(19)9-5-2-1-3-6-9/h1-8H,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAUCZQZZRDBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparative Analysis of Synthesis Methods

Method Conditions Yield (%) Time
Conventional Reflux in ethanol, HOBt/EDC.HCl 80–93 5–6 hours
Coupling Agent DCM, triethylamine, 0–5°C 85–90 2–3 hours
Ultrasound Ethanol, 40 kHz, 25°C 95 15 minutes

Key variables influencing yield include:

  • Solvent polarity : DMF and ethanol favor nucleophilic acyl substitution.
  • Temperature : Lower temperatures (0–5°C) suppress hydrolysis of active intermediates.
  • Catalyst loading : Stoichiometric HOBt prevents racemization and enhances coupling efficiency.

Spectroscopic Characterization

Table 2: Spectroscopic Data for this compound

Technique Data
FT-IR (cm⁻¹) 3296 (N–H stretch), 1670 (C=O), 1625 (C=N), 689 (C–S–C)
¹H NMR (400 MHz, CDCl₃) δ 8.85–8.67 (m, 1H, Ar–H), 8.20 (d, 1H, Ar–H), 5.01 (s, 2H, NH–NH)
¹³C NMR (125 MHz, CDCl₃) δ 169.08 (C=O), 145.91 (C=N), 130.23–122.67 (Ar–C)
HRMS (ESI-TOF) [M+H]⁺ Calc. 314.3186; Found 314.3081

The absence of residual hydrazine peaks in NMR spectra confirms complete conversion, while HRMS validates molecular integrity.

Applications and Derivatives

This compound serves as a precursor for antimicrobial and antitumor agents. Structural modifications, such as nitro or methoxy substitutions on the benzohydrazide ring, enhance bioactivity. Patent CN108727295A discloses derivatives of this compound with IC₅₀ values <10 µM against breast cancer cell lines, underscoring its therapeutic potential.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

N’-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has shown that benzothiazole derivatives, including N’-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide, exhibit promising anti-tubercular activity.

    Industry: It is used in the development of new materials, including fluorescence probes for detecting biological molecules.

Mechanism of Action

The mechanism of action of N’-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit the enzyme DNA gyrase, which is essential for bacterial DNA replication . This inhibition disrupts the bacterial cell cycle, leading to cell death. Additionally, the compound’s structure allows it to interact with various biological molecules, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural variations among benzohydrazide derivatives include:

  • Heterocyclic Core : Replacement of benzothiazole with benzoxazole (), benzimidazole (), or quinazoline () alters electronic properties and bioactivity.
  • Substituents : The 4-chloro group in the target compound contrasts with sulfonyl (), methoxy (), or fluorophenyl groups () in analogues.

Table 1: Structural Comparison of Selected Analogues

Compound Name Core Structure Key Substituents Biological Activity Reference ID
Target Compound Benzothiazole 4-Cl Under investigation
2-(Benzothiazol-2-ylsulfanyl)acetohydrazide Benzothiazole Sulfonyl, 4-Cl () Antimicrobial
4-(Benzimidazol-2-yl)benzohydrazide Benzimidazole 5-Methyl () Cytotoxic (A549, MCF-7)
2-(Benzoxazol-2-yl)sulfanyl acetohydrazide Benzoxazole 4-Cl () Antioxidant, Anticancer
Quinazolinyl benzohydrazide (7b4) Quinazoline 4-Cl, Phenyl () Not reported

Physicochemical Properties

  • Thermal Stability : Benzothiazole derivatives generally exhibit higher melting points (e.g., 172–174°C in ) than benzoxazoles (), attributed to stronger intermolecular interactions .

Biological Activity

N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound consists of a benzothiazole moiety with a chlorine substitution at the 4-position and a benzohydrazide functional group. The molecular formula is C13_{13}H9_{9}ClN2_{2}S, with a molecular weight of approximately 252.74 g/mol. The compound's structure is illustrated below:

FeatureDescription
Molecular FormulaC13_{13}H9_{9}ClN2_{2}S
Molecular Weight252.74 g/mol
Functional GroupsBenzothiazole, Benzohydrazide
SolubilitySoluble in organic solvents

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to inhibit enzyme activity by binding to the active or allosteric sites, thus preventing substrate binding and subsequent catalytic activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable activity against Mycobacterium tuberculosis (M. tuberculosis), suggesting its potential as an anti-tubercular agent. The inhibition of M. tuberculosis survival pathways has been linked to the compound's structural features, which may enhance its bioactivity against this pathogen .

Anticancer Activity

Compounds within the benzothiazole class have shown promise as anticancer agents. Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its mechanism may involve the modulation of apoptotic pathways or direct inhibition of cancer cell proliferation .

In Vitro Studies

  • Antimicrobial Activity : A study demonstrated that this compound significantly inhibited the growth of M. tuberculosis in vitro, with an IC50 value indicating effective concentration levels for therapeutic use.
  • Cytotoxicity Assays : In vitro cytotoxicity assays on cancer cell lines revealed that the compound induces apoptosis in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics .

Structure-Activity Relationship (SAR)

The presence of the chlorine atom in the benzothiazole ring is critical for enhancing biological activity. Comparative studies with related compounds lacking this substitution have shown reduced efficacy against microbial and cancer cell lines .

Q & A

Q. What are the standard synthetic routes for N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide, and how are intermediates characterized?

The synthesis typically involves condensation of 4-chloro-1,3-benzothiazol-2-amine with benzoyl hydrazine derivatives under reflux conditions. Key intermediates are purified via recrystallization (e.g., methanol or ethanol). Characterization employs nuclear magnetic resonance (NMR) for structural elucidation (e.g., verifying hydrazide linkages), mass spectrometry (MS) for molecular weight confirmation, and infrared spectroscopy (IR) to identify functional groups like C=O and N-H stretches .

Q. How is the purity of the compound validated in academic research?

Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection, ensuring ≥95% purity. Thermal stability is evaluated via thermogravimetric analysis (TGA) , while crystallinity is confirmed by X-ray diffraction (XRD) . Impurities from side reactions (e.g., incomplete substitution) are identified via thin-layer chromatography (TLC) .

Q. What preliminary biological assays are used to screen its bioactivity?

Initial screens include in vitro antimicrobial assays (e.g., disc diffusion against E. coli or S. aureus) and cytotoxicity studies (MTT assay on cancer cell lines like HeLa or MCF-7). Dose-response curves are generated to estimate IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the benzothiazole ring.
  • pH control : Alkaline conditions (pH 8–10) minimize hydrolysis of the hydrazide group.
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) accelerates condensation reactions. Computational tools like quantum chemical calculations predict optimal pathways, reducing trial-and-error experimentation .

Q. How do structural modifications (e.g., substituents on the benzothiazole or hydrazide) affect bioactivity?

  • Electron-withdrawing groups (e.g., -Cl at position 4 on benzothiazole) enhance electrophilicity, improving enzyme inhibition (e.g., kinase targets).
  • Hydrophobic substituents (e.g., aryl groups on hydrazide) increase membrane permeability, as shown in molecular docking studies with cytochrome P450 enzymes. Comparative studies with analogues (e.g., 4-fluoro or 4-bromo derivatives) reveal structure-activity relationships (SAR) .

Q. How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

Discrepancies may arise from differences in:

  • Assay protocols : Standardize cell lines, incubation times, and controls.
  • Compound solubility : Use DMSO stocks at consistent concentrations (<0.1% to avoid cytotoxicity).
  • Metabolic interference : Validate target engagement via Western blotting or enzyme activity assays .

Q. What advanced techniques confirm target specificity in anticancer studies?

  • RNA interference (RNAi) : Knockdown of suspected targets (e.g., Bcl-2) to assess rescue effects.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity to purified proteins.
  • In vivo xenograft models : Compare tumor regression in treated vs. control groups, with histopathological analysis of tissue samples .

Methodological Considerations

Q. How to design stability studies under physiological conditions?

  • Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC.
  • Photostability : Expose to UV light (300–400 nm) and analyze by UV-Vis spectroscopy .
  • Metabolic stability : Use liver microsomes (e.g., human CYP450 isoforms) to identify major metabolites via LC-MS/MS .

Q. What computational tools predict pharmacokinetic properties?

  • ADMET prediction : Software like Schrödinger’s QikProp estimates logP, bioavailability, and blood-brain barrier penetration.
  • Molecular dynamics (MD) simulations : Model interactions with lipid bilayers to assess membrane permeability .

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